molecular formula C12H18N4O5S B12507582 (5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid

(5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid

Cat. No.: B12507582
M. Wt: 330.36 g/mol
InChI Key: BWCJDZVONAOWHO-UHFFFAOYSA-N
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Description

(5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid is a complex organic compound that features a thiadiazole ring, an amino group, and an oxime ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Amino Group: Amination reactions can be employed to introduce the amino group onto the thiadiazole ring.

    Formation of the Oxime Ester: This involves the reaction of an appropriate oxime with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the thiadiazole ring or the oxime ester.

    Reduction: Reduction reactions could target the oxime ester, converting it to an amine.

    Substitution: The amino group on the thiadiazole ring may participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In organic synthesis, (5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid can be used as a building block for more complex molecules.

Biology

The compound may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.

Medicine

Potential medicinal applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent, depending on its biological activity.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (5-Amino-1,2,4-thiadiazol-3-yl)acetic acid: Lacks the oxime ester group.

    (5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)propanoic acid: Has a different carboxylic acid derivative.

Uniqueness

The presence of the oxime ester group in (5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid may confer unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H18N4O5S

Molecular Weight

330.36 g/mol

IUPAC Name

2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetic acid

InChI

InChI=1S/C12H18N4O5S/c1-11(2,3)20-9(19)12(4,5)21-15-6(8(17)18)7-14-10(13)22-16-7/h1-5H3,(H,17,18)(H2,13,14,16)

InChI Key

BWCJDZVONAOWHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=NSC(=N1)N)C(=O)O

Origin of Product

United States

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